5'-Chloro-2'-methoxy-2,2,2-trifluoroacetophenone
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Overview
Description
5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a chloro, methoxy, and trifluoromethyl group attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone typically involves the chlorination of 2’-methoxy-2,2,2-trifluoroacetophenone. The process includes several steps such as nitrification, reduction, chlorination, and deamination . The reaction conditions are generally mild, making the process economically viable for industrial production.
Industrial Production Methods: Industrial production methods for this compound often involve the use of cost-effective raw materials and solvents. For instance, the use of 3,5-dichlorobromobenzene and methyl trifluoroacetate as starting materials has been reported . The reaction is carried out in tetrahydrofuran, and the Grignard reagent is prepared by reacting 3,5-dichlorobromobenzene with isopropyl magnesium chloride-lithium chloride .
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Halogenation and other substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various halogenated derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
3’,5’-Dichloro-2,2,2-trifluoroacetophenone: Similar in structure but with an additional chlorine atom, making it more reactive in certain chemical reactions.
2,2,2-Trifluoroacetophenone: Lacks the chloro and methoxy groups, resulting in different chemical properties and reactivity.
5-Chloro-2-methoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of the trifluoromethyl group.
Uniqueness: 5’-Chloro-2’-methoxy-2,2,2-trifluoroacetophenone is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(10)4-6(7)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOBROLESRNYMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645231 |
Source
|
Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-34-2 |
Source
|
Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886371-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Chloro-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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